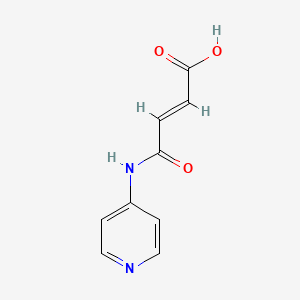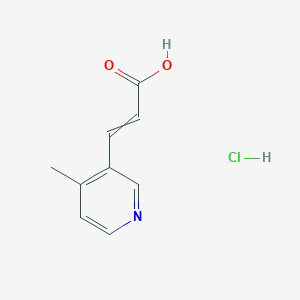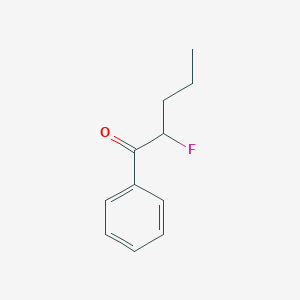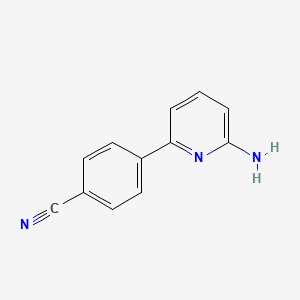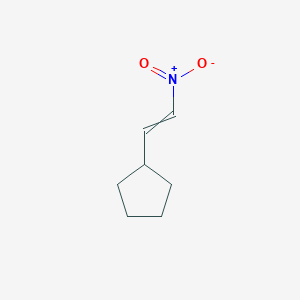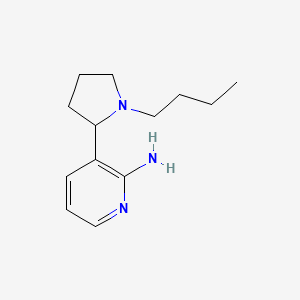![molecular formula C23H26O B15061506 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one CAS No. 28480-27-5](/img/structure/B15061506.png)
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one is an organic compound characterized by its unique cyclopropenone structure. This compound is notable for its stability and the presence of bulky tert-butyl groups, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1,1-dimethylethyl)benzaldehyde with a suitable cyclopropenone precursor in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyclopropenone ring into more saturated structures.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one exerts its effects involves interactions with specific molecular targets. The cyclopropenone ring can interact with enzymes and other proteins, influencing their activity. The bulky tert-butyl groups can also affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1)
- 2,4-Bis(1,1-dimethylethyl)phenol
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one is unique due to its cyclopropenone structure, which imparts distinct chemical properties compared to other similar compounds. The presence of two bulky tert-butyl groups also enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
28480-27-5 |
|---|---|
Formule moléculaire |
C23H26O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2,3-bis(4-tert-butylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C23H26O/c1-22(2,3)17-11-7-15(8-12-17)19-20(21(19)24)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3 |
Clé InChI |
HNAISDRWPIORDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C(C2=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)

![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
